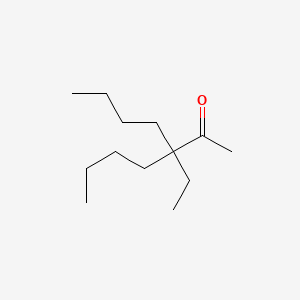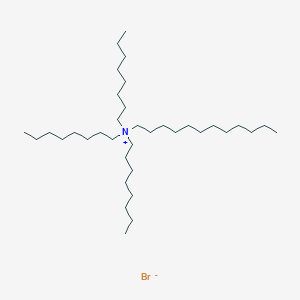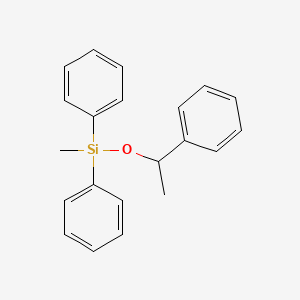![molecular formula C12H9NO2S B14586771 1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene CAS No. 61344-08-9](/img/structure/B14586771.png)
1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxy group attached to a benzene ring, with an oxo-lambda~4~-sulfanylidene amino group as a substituent. Its molecular formula is C12H9NO2S, and it has a molecular weight of approximately 231.035 g/mol .
Vorbereitungsmethoden
The synthesis of 1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene involves several steps, typically starting with the preparation of the phenoxybenzene precursor. The oxo-lambda~4~-sulfanylidene amino group is then introduced through a series of reactions involving sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted phenoxybenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules .
In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate enzyme activity and its potential as an anti-inflammatory agent. In industry, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo-lambda~4~-sulfanylidene amino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound may also interact with signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene can be compared with other similar compounds, such as 1-bromo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene and trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane . These compounds share the oxo-lambda~4~-sulfanylidene amino group but differ in their substituents and overall structure.
Eigenschaften
CAS-Nummer |
61344-08-9 |
|---|---|
Molekularformel |
C12H9NO2S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
1-phenoxy-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C12H9NO2S/c14-16-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
KFUDEPKXAVIDBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


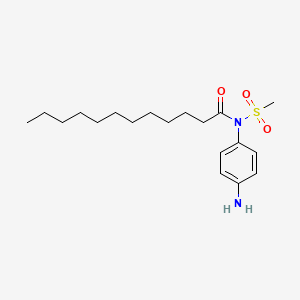

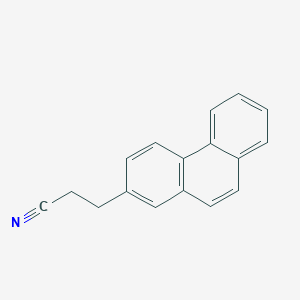
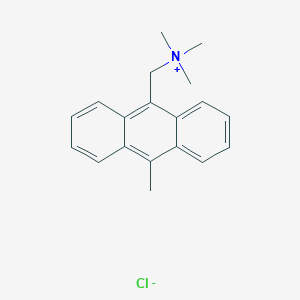
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
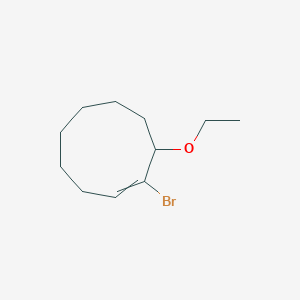
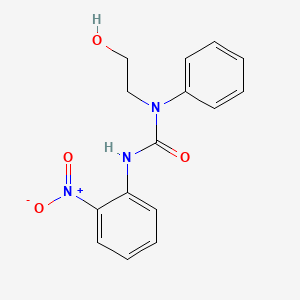

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
